4-[4-(difluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride
Overview
Description
4-[4-(difluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a difluoromethyl group attached to a pyrazole ring, which is further connected to a piperidine ring. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.
Mechanism of Action
Target of Action
The primary target of 4-[4-(difluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
The compound interacts with its target, the COX-2 enzyme, through a process known as molecular docking . This involves the compound binding to the active site of the enzyme, leading to changes in the enzyme’s activity. The strong affinity of certain derivatives of the compound was attributed to the existence of three hydrogen bonds and several hydrophobic interactions between the compound and the essential amino acid residues of the receptor .
Biochemical Pathways
The interaction of this compound with the COX-2 enzyme affects the prostanoid biosynthesis pathway . By inhibiting the COX-2 enzyme, the compound reduces the production of prostanoids, which are involved in inflammation and pain signaling.
Pharmacokinetics
The incorporation of the difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of the compounds, both of which are critical considerations in the field of medication design .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the COX-2 enzyme and reducing the production of prostanoids, the compound can alleviate symptoms associated with conditions like inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(difluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring. The difluoromethyl group can be introduced using reagents such as difluoromethyl bromide under appropriate conditions. The final step involves the coupling of the pyrazole derivative with piperidine, followed by the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[4-(difluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Scientific Research Applications
4-[4-(difluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-(difluoromethyl)piperidine: Shares the difluoromethyl group but lacks the pyrazole ring.
1-(difluoromethyl)-1H-pyrazole: Contains the pyrazole ring with a difluoromethyl group but lacks the piperidine moiety.
Uniqueness
4-[4-(difluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride is unique due to the combination of the difluoromethyl group, pyrazole ring, and piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4-[4-(difluoromethyl)pyrazol-1-yl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2N3.ClH/c10-9(11)7-5-13-14(6-7)8-1-3-12-4-2-8;/h5-6,8-9,12H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOZVDHXKPSFRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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